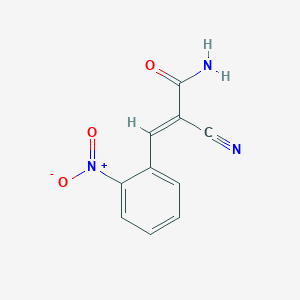

2-Cyano-3-(2-nitrophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyano-3-(2-nitrophenyl)acrylamide” is a chemical compound with the molecular formula C10H7N3O3 . It has an average mass of 217.181 Da and a monoisotopic mass of 217.048737 Da .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-Cyano-3-(2-nitrophenyl)acrylamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-Cyano-3-(2-nitrophenyl)acrylamide” consists of a cyano group (-CN), a nitrophenyl group, and an acrylamide group. The exact arrangement of these groups in the molecule can be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Cyanoacetamides like “2-Cyano-3-(2-nitrophenyl)acrylamide” are known to undergo a variety of chemical reactions. For instance, they can participate in condensation and substitution reactions due to the active hydrogen on the C-2 of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-3-(2-nitrophenyl)acrylamide” would depend on its molecular structure. It has a molecular weight of 217.186 . More specific properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Applications De Recherche Scientifique

Corrosion Inhibition in Nitric Acid Solutions

A study explored the effectiveness of certain acrylamide derivatives, including ones related to 2-cyano-3-(2-nitrophenyl)acrylamide, as corrosion inhibitors for copper in nitric acid solutions. The compounds were characterized using various spectroscopic methods and demonstrated significant efficiency in reducing corrosion, with effectiveness reaching up to 86.1% under certain conditions (Abu-Rayyan et al., 2022).

Optoelectronic Properties and Fluorescence

Research on 3-aryl-2-cyano acrylamide derivatives, closely related to 2-cyano-3-(2-nitrophenyl)acrylamide, revealed their distinct optical properties due to different stacking modes. The compounds showed varying luminescence behaviors, with some undergoing significant changes upon grinding due to phase transformation. This highlights their potential application in mechanofluorochromics (Song et al., 2015).

Synthesis of Pharmaceutical Intermediates

The compound has been utilized in synthesizing pharmaceutical intermediates. For instance, ethyl 2-aminoquinoline-3-carboxylate was synthesized from 2-cyano-3-(2-nitrophenyl)-ethyl acrylate, demonstrating the compound's role in creating valuable chemical intermediates (Luo Yan-ping, 2011).

Antiviral and Antioxidant Activities

The compound's derivatives have been examined for various biological activities. Some derivatives have shown promising antiviral properties, while others have been evaluated for their antioxidant and anti-inflammatory activities. These studies highlight the potential of 2-cyano-3-(2-nitrophenyl)acrylamide derivatives in medicinal chemistry (Yang et al., 2010) (Madhavi & Sreeramya, 2017).

Crystallographic and Structural Studies

Structural determination and crystallographic studies of acrylamide derivatives have been conducted to understand their chemical and physical properties. These studies provide insights into the molecular structure and potential applications of these compounds in various scientific fields (Kariuki et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

(E)-2-cyano-3-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c11-6-8(10(12)14)5-7-3-1-2-4-9(7)13(15)16/h1-5H,(H2,12,14)/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEDYNCEMRNXKV-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(2-nitrophenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2391921.png)

![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)

![N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2391930.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}-4-methylpiperazine](/img/structure/B2391937.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)